Physical properties and solubility profile of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one
Physical properties and solubility profile of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one
An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the essential physical properties and the solubility profile of the aromatic ketone, 1-(4-Methoxy-3-phenylphenyl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document details the methodologies for robust characterization of this compound. We delve into the causality behind experimental choices for determining key parameters such as melting point, solid-state form, and solubility. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, which are critical in a research and development setting. By integrating established analytical techniques with expert insights, this guide serves as a foundational resource for evaluating 1-(4-Methoxy-3-phenylphenyl)ethan-1-one as a potential synthetic intermediate or active pharmaceutical ingredient (API).
Compound Identification and Core Properties
1-(4-Methoxy-3-phenylphenyl)ethan-1-one, also known by its IUPAC name 1-[3-(4-methoxyphenyl)phenyl]ethanone, is a bi-aryl ketone derivative.[1] Its structure features a central phenyl ring substituted with an acetyl group, which is characteristic of acetophenones, and a 4-methoxyphenyl group. This molecular architecture makes it a subject of interest in medicinal chemistry and materials science. A precise understanding of its fundamental properties is the first step in any development workflow.
Aromatic ketones are generally insoluble in water but soluble in organic solvents.[2][3] Simple aromatic ketones are often solids at room temperature, and their boiling points are typically lower than corresponding alcohols but higher than hydrocarbons of similar molecular mass due to dipole-dipole interactions from the polar carbonyl group.[2][4][5][6]
Table 1: Key Identifiers and Computed Physicochemical Properties of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one
| Identifier | Value | Source |
| IUPAC Name | 1-[3-(4-methoxyphenyl)phenyl]ethanone | [1] |
| Synonyms | 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone | [1] |
| CAS Number | 182169-63-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Note: Properties are computationally derived from PubChem and require experimental verification.
Solid-State and Thermal Characterization
The solid-state properties of a compound dictate its stability, dissolution rate, and bioavailability, making them critical parameters in pharmaceutical development.[7] Techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are indispensable for this characterization.
Crystalline Form Analysis by X-Ray Powder Diffraction (XRPD)
XRPD is a non-destructive technique used to identify the crystalline phase of a material.[8][9] Each crystalline solid produces a unique diffraction pattern, or "fingerprint," which can be used to distinguish between different polymorphs, solvates, or hydrates.[10][11]
Expertise & Rationale: For a new compound like 1-(4-Methoxy-3-phenylphenyl)ethan-1-one, it is crucial to establish a reference XRPD pattern for the primary, most stable crystalline form. This baseline is essential for future batch-to-batch consistency checks and to identify any polymorphic transitions during stability studies.[9][11] An amorphous solid, which lacks long-range molecular order, will produce a broad halo instead of sharp peaks, which has significant implications for solubility and stability.[11]
Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is a highly precise method for determining the melting point (Tₘ), enthalpy of fusion (ΔHբ), and for identifying polymorphic transitions.[14][15][16]
Expertise & Rationale: The melting point is a primary indicator of purity. A sharp, well-defined melting peak suggests a pure crystalline substance, whereas a broad peak or a melting point depression often indicates the presence of impurities.[15] For drug development, DSC is vital for studying the compatibility of the API with excipients, as interactions can alter the thermal profile.[15]
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and formulability.[17] A comprehensive solubility profile in various media is therefore essential. The "like dissolves like" principle suggests that this compound, with its significant non-polar character (XLogP3 of 3.2), will exhibit poor aqueous solubility but good solubility in organic solvents.[18]
Expertise & Rationale: Initial solubility screening should encompass a range of solvents with varying polarities. For pharmaceutical applications, it is critical to assess solubility not just in water and organic solvents, but also in biorelevant media such as Phosphate-Buffered Saline (PBS) to better predict in vivo behavior.[19]
Table 2: Predicted and Expected Solubility Behavior
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Low to Moderate | The molecule has polar groups (carbonyl, methoxy) that limit solubility in purely non-polar media. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the ketone and ether functionalities. |
| Polar Protic | Ethanol, Methanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the carbonyl and methoxy oxygens. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The large, non-polar biphenyl structure dominates, leading to poor interaction with the highly polar water network. |
Note: This table is based on general principles of solubility and requires experimental confirmation.
Experimental Methodologies
The following protocols are presented as a self-validating framework for the comprehensive characterization of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one.
Protocol for Solid-State and Thermal Analysis (XRPD & DSC)
Objective: To determine the crystalline nature and melting point of the compound.
Methodology:
-
Sample Preparation: Ensure the sample is dry and free-flowing. No further preparation is typically needed for either technique.
-
XRPD Analysis:
-
Place a small amount of the powder (typically 10-20 mg) onto the sample holder.
-
Run the analysis using a standard diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 2° to 40° with a step size of 0.02° and an appropriate scan speed.
-
Trustworthiness Check: The resulting pattern should show sharp, well-defined peaks, confirming the crystalline nature of the material. The absence of a broad halo indicates a lack of significant amorphous content.[11]
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[16]
-
Record the heat flow versus temperature.
-
Trustworthiness Check: A pure, stable compound will exhibit a single, sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is typically reported as the Tₘ.[15]
-
Caption: Workflow for Solid-State and Thermal Characterization.
Protocol for Purity Determination by HPLC
Objective: To determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
System Preparation: Use a reverse-phase HPLC system with a C18 column and a UV detector.[20][21] The mobile phase will typically be a mixture of acetonitrile and water.
-
Standard Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Run an isocratic or gradient elution method to separate the main compound from any impurities.
-
Monitor the elution at a suitable wavelength (e.g., 258 nm, typical for aromatic ketones).[20]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
Trustworthiness Check: A high-purity sample should show a single major peak with minimal secondary peaks. The retention time of the sample peak should match that of a reference standard.
-
Protocol for Equilibrium Solubility Determination
Objective: To quantify the solubility of the compound in a selected solvent using the shake-flask method, which is considered the gold standard for thermodynamic solubility.[18][22]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., PBS, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[18]
-
Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[18]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.[18]
-
-
Quantification:
-
Dilute the clear filtrate with the mobile phase used for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.[18]
-
-
Data Reporting:
-
Report the solubility in mg/mL or µg/mL at the specified temperature and in the specified medium.
-
Trustworthiness Check: The experiment should be run in triplicate to ensure reproducibility. The presence of visible solid in the vial after equilibration confirms that a saturated solution was achieved.
-
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
The systematic characterization of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one is fundamental to unlocking its potential in scientific research and development. This guide outlines a robust, integrated approach to determining its core physical and solubility properties. By employing standard techniques like XRPD, DSC, and HPLC within a framework of rigorous, self-validating protocols, researchers can generate high-quality, reliable data. This foundational knowledge is indispensable for informed decision-making in medicinal chemistry, formulation development, and materials science, ensuring a solid basis for subsequent investigation.
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